A dye that has been used as an industrial dye, a laboratory indicator, and a biological stain.
Bromophenol Blue
CAS No.: 115-39-9
Cat. No.: VC0522141
Molecular Formula: C19H10Br4O5S
Molecular Weight: 670.0 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 115-39-9 |
|---|---|
| Molecular Formula | C19H10Br4O5S |
| Molecular Weight | 670.0 g/mol |
| IUPAC Name | 2,6-dibromo-4-[3-(3,5-dibromo-4-hydroxyphenyl)-1,1-dioxo-2,1λ6-benzoxathiol-3-yl]phenol |
| Standard InChI | InChI=1S/C19H10Br4O5S/c20-12-5-9(6-13(21)17(12)24)19(10-7-14(22)18(25)15(23)8-10)11-3-1-2-4-16(11)29(26,27)28-19/h1-8,24-25H |
| Standard InChI Key | UDSAIICHUKSCKT-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C2C(=C1)C(OS2(=O)=O)(C3=CC(=C(C(=C3)Br)O)Br)C4=CC(=C(C(=C4)Br)O)Br |
| Appearance | Solid powder |
| Colorform | Hexagonal prisms from acetic acid and acetone Elongated hexagonal prisms from acetic acid and acetone |
| Melting Point | Decomposes at 279 °C (An orange discoloration with formation of a green sublimate sets in at 210 °C) |
Introduction
Chemical and Physical Properties
Structural Characteristics
Bromophenol blue belongs to the sulfonphthalein family, characterized by a 3H-2,1-benzoxathiole 1,1-dioxide core structure. Each hydrogen at position 3 is substituted with a 3,5-dibromo-4-hydroxyphenyl group, conferring both its pH sensitivity and intense coloration . The planar aromatic system allows for extensive electron delocalization, which underpins its optical properties. X-ray crystallography reveals a dense packing arrangement (density = 2.2 g/cm³) stabilized by halogen bonding between bromine atoms .
Spectroscopic and Thermodynamic Data
The compound exhibits a maximum absorbance at 592 nm in its deprotonated (blue) form, with molar absorptivity () of . Its pKa of 3.85 enables precise pH monitoring in weakly acidic environments . Thermal analysis shows a sharp melting point at 273°C, indicative of high purity crystalline structure .
Table 1: Key Physicochemical Properties of Bromophenol Blue
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 670.0 g/mol | |
| Melting Point | 273°C | |
| Density | 2.2 g/cm³ | |
| Solubility in Water | 3 mg/mL (20°C) | |
| pKa | 3.85 | |
| 592 nm (pH > 4.6) |
Synthesis and Industrial Production
Conventional Synthesis Route
The industrial synthesis of BPB begins with bromination of phenol red (phenolsulfonphthalein) in glacial acetic acid. Excess bromine () is added dropwise to a heated solution of phenol red, yielding a yellow precipitate of crude BPB . Purification involves sequential washing with glacial acetic acid and benzene to remove unreacted bromine and byproducts .
Advancements in Water-Soluble Formulations
A patent-pending method (CN102351839A) addresses BPB’s limited aqueous solubility by neutralizing crude product with sodium hydroxide () at 80–90°C . This process converts BPB into its disodium salt, achieving solubility up to 50 mg/mL while maintaining narrow pH transition ranges (3.0–4.6) . The water-soluble variant shows promise for pharmaceutical applications where organic solvent residues are problematic.
Applications in Scientific Research
pH Indicator in Analytical Chemistry
BPB’s reversible color transition between pH 3.0 (yellow) and 4.6 (blue) makes it ideal for titrating weak acids. In 0.1% ethanol solutions, it serves as a visual endpoint indicator for carboxylic acid analyses . Recent studies have optimized its use in microfluidic pH sensors, where its high extinction coefficient enables detection at nanomolar concentrations .
Electrophoresis and Molecular Biology
As a tracking dye in agarose and polyacrylamide gel electrophoresis (PAGE), BPB migrates at rates comparable to 300–500 bp DNA fragments . Its anionic sulfonate groups (-SO₃⁻) ensure co-migration with nucleic acids, while the vivid blue color provides clear visualization under UV light . In protein PAGE, BPB fronts the solvent boundary, marking electrophoretic progress without interfering with Coomassie staining .
Biomedical Applications: Tumor Delineation
A landmark 2005 study demonstrated BPB’s efficacy in staining 9L glioma tumors in Fischer 344 rats . Intravenous injection of 180 mg/kg BPB produced persistent (≥8 hr) blue staining of tumor margins, enabling precise surgical resection without neurotoxicity . This finding has spurred Phase I clinical trials for brain tumor surgeries, leveraging BPB’s low systemic toxicity compared to methylene blue alternatives .
Recent Innovations and Future Directions
The development of water-soluble BPB derivatives has expanded its utility in in vivo imaging and drug delivery systems . Conjugation with polyethylene glycol (PEG) enhances tumor targeting efficiency, while silica nanoparticle encapsulation improves photostability for long-term tracking . Emerging applications in pH-responsive drug release systems exploit BPB’s sharp transition near physiological pH, enabling triggered delivery in hypoxic tumor microenvironments .
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